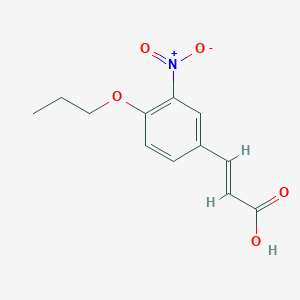![molecular formula C9H11NO3 B7860651 N-[(4-Hydroxyphenyl)methyl]glycine HCl](/img/structure/B7860651.png)
N-[(4-Hydroxyphenyl)methyl]glycine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of glycine, one of the simplest amino acids, with a hydroxyphenyl group attached to the glycine backbone. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Hydroxyphenyl)methyl]glycine HCl typically involves the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced through a series of chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: N-[(4-Hydroxyphenyl)methyl]glycine HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the hydroxy group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the hydroxy group can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(4-Hydroxyphenyl)methyl]glycine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-[(4-Hydroxyphenyl)methyl]glycine HCl exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of reaction products. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound can serve as a substrate for various enzymes, leading to the formation of reaction products.
Receptors: It may interact with specific receptors, influencing signaling pathways and cellular responses.
Comparación Con Compuestos Similares
4-Hydroxyphenylglycine (HPG): A non-proteogenic amino acid found in vancomycin and related glycopeptides.
4-Hydroxy-L-phenylglycine: Another phenylglycine derivative with similar applications in organic synthesis and biochemical assays.
Propiedades
IUPAC Name |
2-[(4-hydroxyphenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-3-1-7(2-4-8)5-10-6-9(12)13/h1-4,10-11H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOQVRZPWJORPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B7860600.png)

![7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine](/img/structure/B7860623.png)

![[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860644.png)





